Cas no 120-20-7 (2-(3,4-Dimethoxyphenyl)ethylamine)

2-(3,4-Dimethoxyphenyl)ethylamine is a versatile organic compound featuring a phenethylamine backbone substituted with dimethoxy groups at the 3- and 4-positions. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. Its amine functionality allows for further derivatization, enabling applications in the development of bioactive molecules, including potential CNS-active compounds. The dimethoxy substituents enhance solubility and stability, facilitating handling in synthetic workflows. The compound is commonly utilized in research settings for the preparation of alkaloid analogs and other pharmacologically relevant scaffolds. Proper storage under inert conditions is recommended to maintain purity and reactivity.
2-(3,4-Dimethoxyphenyl)ethylamine structure
120-20-7 structure
Product Name:2-(3,4-Dimethoxyphenyl)ethylamine
CAS No:120-20-7
MF:C10H15NO2
MW:181.231602907181
MDL:MFCD00008188
CID:35945
PubChem ID:8421
Update Time:2025-10-31

2-(3,4-Dimethoxyphenyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-Dimethoxy phenyl)ethyl amine
    • 3,4-Dimethoxyphenethylamine
    • Homoveratrylamine
    • Homoveratrylamin
    • 3,4-Dimethyloxy Phenylethylamine
    • 2-(3,4-Dimethyloxyphenyl)ethylamine Homoveratrylamine
    • AKOS 235-24
    • AKOS NCG1-0105
    • 3,4-DIMETHOXY PHENYLETHYLAMINE
    • 2-(3,4-Dimethoxyphenyl)ethanamine
    • 2-(3,4-Dimethoxyphenyl)-Ethylamine
    • b-(3.4-Dimethoxyphenyl)ethylamine
    • DMPEA
    • HVTA
    • Dimpea
    • NSC 6328
    • NSC 26152
    • NSC 16948
    • AURORA KA-7640
    • 2-(3,4-Dimethoxyphenyl)ethylamine
    • 2-(3,4-Dimethoxy phenyl)ethyl amin
    • 3,4-Dimethoxyphenylethylamine
    • Dimethoxyphenylethylamine
    • Dimethoxydopamine
    • Dimethylmescaline
    • Dopamine dimethyl ether
    • O,O-Dimethyldopamine
    • 3,4-Dimethoxybenzeneethanamine
    • 3,4-Dimethoxydopamine
    • Benzeneethanamine, 3,4-dimethoxy-
    • 3,4-Di-O-methyldopamine
    • 3,4-Dimethoxy-beta-phenylethylamine
    • 3,4-Dimethoxyphenylethylamine(base)
    • beta-(3,4-Dimethyoxyphenyl)ethylamine
    • 3,4-Di
    • CS-W023192
    • .beta.-(3,4-Dimethoxyphenyl)ethylamine
    • 2-(3,4-Dimethoxyphenyl)ethanamine #
    • NSC-16948
    • NS00004795
    • 3,4-dimethyloxyphenylethylamine
    • HMS3394A09
    • 3,4-Dimethoxy-beta-phenethylamine
    • CCG-101095
    • BRN 0474393
    • 3,4-DIMETHOXY-PHENETHYLAMINE
    • NSC-6328
    • Oprea1_397610
    • 2-(3,4-Dimethoxyphenyl)ethanamine (ACD/Name 4.0)
    • 3, 4-Dimethoxy-beta-phenethylamine
    • DOPAMINE IMPURITY C
    • NSC-26152
    • beta-(3,4-Dimethoxyphenyl)ethylamine
    • 3,4-Dimethoxy-Benzenethanamine
    • UNII-IQF9T435OP
    • D0678
    • 3,4-dimethyoxyphenylethylamine
    • SMR000112358
    • HOMOVERATRILAMINE
    • EINECS 204-376-9
    • HMS2052A09
    • 3, 4-Dimethoxyphenylethylamine(base)
    • 120-20-7
    • 3,4-Dimethoxy-.beta.-phenethylamine
    • Z104477298
    • 2-(3,4-dimethoxyphenyl) ethylamine
    • Benzeneethanamine,4-dimethoxy-
    • DTXSID8059506
    • NSC26152
    • 3,4-Dimethoxyphenylethylamine (base)
    • 3,4-Dimethoxyphenethylamine (Homoveratrylamine)
    • F2190-0398
    • 2-(3,4-Dimethoxyphenyl)Ethan-1-Amine
    • homoveratryl amine
    • 4-13-00-02604 (Beilstein Handbook Reference)
    • 2-(3,4-dimethoxy-phenyl)ethylamine
    • Phenethylamine,4-dimethoxy-
    • 3,4-Dimethoxy-.beta.-phenylethylamine
    • W-108484
    • SCHEMBL210639
    • 3,4-Dimethoxyphenethylamine, 97%
    • PHENETHYLAMINE, 3,4-DIMETHOXY-
    • b-3,4-dimethoxyphenylethylamine
    • Benzenethanamine, 3,4-dimethoxy-
    • Epitope ID:119694
    • FS-4041
    • NSC6328
    • Q4634069
    • 3, 4-Dimethoxybenzeneethanamine
    • AI3-23876
    • 2-(3,4-Dimethoxy-phenyl)-ethylamine
    • beta-(3,4-dimethoxyphenyl)-ethylamine
    • HY-Y0935
    • Phenethyl amine, 3,4-dimethoxy
    • beta-(3,4 -dimethoxyphenyl) ethylamine
    • HMS2269O22
    • AC-8488
    • EN300-20212
    • CHEMBL26019
    • CHEBI:136995
    • MFCD00008188
    • NC00345
    • WLN: Z2R CO1 DO1
    • 3,4-dimethoxy-beta-phenyl-ethylamine
    • 3, 4-Dimethoxy-beta-phenylethylamine
    • DOPAMINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • IQF9T435OP
    • NSC16948
    • AM20060494
    • NCGC00247022-01
    • 2-(3,4-Dimethoxyphenyl)ethylamine (ACD/Name 4.0)
    • 3,4-Dimethoxy phenethylamine
    • EC 204-376-9
    • NCIOpen2_005995
    • InChI=1/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H
    • 2-(3,4-dimethoxy-phenyl)ethyl amine
    • b-(3,4-dimethoxyphenyl)ethylamine
    • MLS001424180
    • 3,4-Dimethoxypheneethylamine
    • AKOS000104026
    • [2-(3,4-dimethoxyphenyl)ethyl]amine
    • 3, 4-Dimethoxyphenethylamine
    • Dopamine Impurity C (3,4-Dimethoxyphenethylamine)
    • 3,4-dimethoxyphenethyl amine
    • 2(3,4-dimethoxyphenyl)ethylamine
    • 3,4-di-methoxy-phenethylamine
    • b-(3,4-dimethoxyphenyl)ethyl amine
    • FT-0608529
    • 3,4-Dimethoxyphenethylamine, Pract.
    • 2-(3',4'-dimethoxyphenyl)-ethylamine
    • 3,4-dimethoxy-phenylethylamine
    • MLS000515889
    • 3,4-Dimethoxy-Benzeneethanamine
    • SCHEMBL7319619
    • BBL023006
    • STK397473
    • DB-001827
    • DB-003355
    • BRD-K59570838-003-01-9
    • MDL: MFCD00008188
    • Inchi: 1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3
    • InChI Key: ANOUKFYBOAKOIR-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)CCN)OC

Computed Properties

  • Exact Mass: 181.11000
  • Monoisotopic Mass: 181.110279
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.8
  • Topological Polar Surface Area: 44.5

Experimental Properties

  • Color/Form: Solid crystals.
  • Density: 1.074
  • Melting Point: 12-15 ºC
  • Boiling Point: 188 ºC (15 mmHg)
  • Flash Point: 165 ºC
  • Refractive Index: 1.545-1.547
  • PH: 11.4 (100g/l, H2O, 20℃)
  • Water Partition Coefficient: dissolution
  • PSA: 44.48000
  • LogP: 1.90530
  • Sensitiveness: Air Sensitive
  • FEMA: 3109
  • Solubility: Not determined

2-(3,4-Dimethoxyphenyl)ethylamine Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 2735
  • WGK Germany:3
  • Hazard Category Code: R22;R36/37/38
  • Safety Instruction: S26-S36-S37/39
  • FLUKA BRAND F CODES:10
  • RTECS:SH2300000
  • Hazardous Material Identification: Xn
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Explosive Limit:0.1-1.7%(V)
  • Storage Condition:Do not store in direct sunlight. Store in a cool, dry, well ventilated area away from incompatible substances. Not exposed to air Avoid moisture. Avoid light. Store in inert atmosphere.
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R22; R36/37/38
  • Packing Group:III
  • Hazard Level:8

2-(3,4-Dimethoxyphenyl)ethylamine Customs Data

  • HS CODE:29222900
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(3,4-Dimethoxyphenyl)ethylamine Pricemore >>

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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:120-20-7)3, 4-dimethoxy phenylethylamine
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2-(3,4-Dimethoxyphenyl)ethylamine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

2-(3,4-Dimethoxyphenyl)ethylamine Related Literature

Additional information on 2-(3,4-Dimethoxyphenyl)ethylamine

Introduction to 2-(3,4-Dimethoxyphenyl)ethylamine (CAS No. 120-20-7)

2-(3,4-Dimethoxyphenyl)ethylamine, identified by the Chemical Abstracts Service Number (CAS No.) 120-20-7, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This amine derivative features a phenethylamine backbone substituted with two methoxy groups at the 3rd and 4th positions of the aromatic ring. Its structural configuration imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound belongs to the broader class of phenethylamines, which are known for their diverse biological activities. The presence of methoxy groups enhances its solubility in polar solvents and influences its electronic properties, making it a versatile building block in medicinal chemistry. Recent advancements in synthetic methodologies have further highlighted its utility in constructing complex molecular frameworks.

In recent years, 2-(3,4-Dimethoxyphenyl)ethylamine has garnered attention due to its potential applications in the development of novel therapeutic agents. Research has demonstrated its role as a precursor in the synthesis of molecules with central nervous system (CNS) effects, including compounds that modulate neurotransmitter pathways. The dimethoxy substitution pattern is particularly noteworthy, as it can influence both metabolic stability and receptor binding affinity.

One of the most compelling aspects of this compound is its utility in designing ligands for monoamine transporters and receptors. Studies have explored its derivatives as potential candidates for treating neurological disorders such as depression and anxiety. The methoxy groups provide a favorable balance between lipophilicity and polarizability, which is crucial for effective membrane permeability and binding interactions.

The synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine typically involves multi-step organic reactions, often starting from commercially available aromatic precursors like 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzyl bromide. Catalytic hydrogenation or reductive amination strategies are commonly employed to introduce the amine functionality. Advances in catalytic systems have enabled more efficient and scalable production methods, reducing reaction times and improving yields.

From a computational chemistry perspective, the molecular modeling of 2-(3,4-Dimethoxyphenyl)ethylamine has provided insights into its interactions with biological targets. The phenolic hydroxyl groups and amine moiety can engage in hydrogen bonding networks, which is critical for drug-receptor binding. Additionally, the electronic distribution across the aromatic ring can be modulated by substituents, influencing pharmacokinetic parameters such as bioavailability and metabolic clearance.

The pharmaceutical industry has shown interest in this compound due to its structural similarity to known psychoactive substances. However, it is essential to emphasize that research into such compounds must adhere to stringent ethical guidelines and regulatory frameworks to ensure safe and responsible development. The dimethoxyphenethylamine scaffold offers a rich chemical space for innovation, provided that investigations are conducted with rigorous scientific oversight.

Recent publications have highlighted novel synthetic routes that improve the accessibility of 2-(3,4-Dimethoxyphenyl)ethylamine, making it more feasible for industrial-scale production. These methods often leverage green chemistry principles, minimizing waste generation and hazardous reagent usage. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.

The biological activity of derivatives of 2-(3,4-Dimethoxyphenyl)ethylamine extends beyond CNS applications. Some studies suggest potential roles in anti-inflammatory and analgesic therapies, where the phenethylamine core contributes to pharmacological efficacy. The methoxy groups may also influence oxidative metabolism pathways, affecting drug half-life and side effect profiles.

In conclusion,2-(3,4-Dimethoxyphenyl)ethylamine (CAS No. 120-20-7) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing molecules with diverse biological activities. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand further.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:120-20-7)3,4-Dimethoxyphenethylamine
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:120-20-7)
SFD2040
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